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Anagyrin

Cat. No.: B10820441
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-HDYSRYHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anagyrin is a quinolizidine alkaloid (IUPAC name: (7Ξ,7aR,14Ξ)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1′,2′-e][1,5]diazocin-4-one) naturally found in several Lupinus species and other plants like Thermopsis rhombifolia and Sophora flavescens . With a molecular formula of C15H20N2O and a molar mass of 244.338 g·mol−1, it is recognized for its significant research value in teratogenesis and neuropharmacology . The compound is most well-known for its teratogenic effects, specifically causing "crooked calf syndrome" when ingested by pregnant cattle, characterized by arthrogryposis, scoliosis, torticollis, and cleft palate . Its primary mechanism of action involves acting as a competitive acetylcholine inhibitor, interfering with neuronal signal transduction . Recent studies confirm that anagyrine acts as a potent desensitizer of both autonomic and fetal muscle-type nicotinic acetylcholine receptors (nAChR), with DC50 values of 6.9 and 139 μM, respectively, a process that can occur without metabolic activation . This receptor desensitization, which leads to fetal movement depression, is considered the putative mechanism behind its teratogenicity . Beyond teratogenesis, anagyrine is a valuable compound for neuropharmacological research, given its interaction with nicotinic and muscarinic receptors, where it exhibits a 16-times stronger binding affinity for muscarinic receptors . It also serves as a critical analytical standard in the quality control of food and feed, particularly with the recent adoption of an EU draft monitoring recommendation for quinolizidine alkaloids in lupins and lupin products . This product is provided for research purposes only. For Research Use Only. Not for Human or Veterinary Drug Use, nor for Consumption as a Food Supplement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O B10820441 Anagyrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12-,13+/m1/s1

InChI Key

FQEQMASDZFXSJI-HDYSRYHKSA-N

Isomeric SMILES

C1CCN2CC3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Origin of Product

United States

Natural Occurrence and Distribution of Anagyrine

Botanical Sources and Specific Plant Species Containing Anagyrine (B1206953)

Anagyrine was first isolated in 1885 from Anagyris foetida, a toxic shrub native to the Mediterranean region. wikipedia.org It has also been identified in numerous species belonging to the genus Lupinus (lupins). wikipedia.org Lupinus albus is noted as a source of anagyrine. caymanchem.com Other genera reported to contain anagyrine-type quinolizidine (B1214090) alkaloids include Thermopsis and Genista. Specifically, Thermopsis rhombifolia, Genista sessilifolia, and Genista tinctoria L. are mentioned as having anagyrine-type alkaloids. acs.org Genista Hispanica, collected in the Samarkand region of Uzbekistan, has also been found to contain anagyrine. iucr.org

Several Lupinus species in western North America are known to contain anagyrine, with varying concentrations. wikipedia.orgarizona.edu Species such as Lupinus caudatus (tailcup lupine) and L. sericeus (silky lupine) have shown broad occurrence of anagyrine. arizona.edu A collection of western American lupines grown in Pullman, Washington, revealed that accessions from 10 species and one commercial ornamental cultivar contained anagyrine in sufficient quantities. arizona.edu

Intra-plant Variation in Anagyrine Content Across Tissues and Developmental Stages

The concentration of anagyrine within a plant can vary depending on the specific tissue and the plant's developmental stage. Research on teratogenic lupins indicates that the concentrations of total alkaloids, including anagyrine, are generally high in above-ground parts early in growth. nih.gov As the plants mature, the alkaloid concentration tends to decrease, with the exception of mature, intact seeds, where the concentration increases. nih.gov Seeds have been found to have the highest concentration of anagyrine, followed by leaves and stems in the early stages of growth. nih.gov Roots typically show the lowest concentrations, with mature leaves and stems having only slightly higher levels. nih.gov

Studies on Lupinus species have shown that alkaloid content characterization reveals cycles of metabolization and de novo synthesis during germination and plantlet development. mdpi.com For instance, in Lupinus bilineatus, the total quinolizidine alkaloid content in seeds was high, decreased during germination and hypocotyl elongation (suggesting metabolism), and then increased again as the first leaf emerged (indicating de novo biosynthesis). mdpi.com The developmental stage at which de novo alkaloid biosynthesis occurs can be species-specific. mdpi.com Quinolizidine alkaloids are primarily synthesized in the chloroplasts of leaves, although biosynthesis also occurs to a lesser extent in hypocotyls, stems, and pods. mdpi.com They are transported throughout the plant via the phloem and stored in epidermal tissues and seeds. mdpi.com

Data on alkaloid content variation across plant parts and growth stages can be complex and influenced by various factors. However, general trends observed in lupins highlight the dynamic nature of anagyrine accumulation.

Here is a conceptual data table illustrating potential variations based on research findings:

Plant Species (Example)Plant PartDevelopmental StageRelative Anagyrine Content
Lupinus sp.SeedsMatureHigh
Lupinus sp.Leaves/StemsEarly GrowthHigh
Lupinus sp.Leaves/StemsMatureLower
Lupinus sp.RootsAll StagesLowest
Lupinus bilineatusWhole PlantletGerminationHigh
Lupinus bilineatusWhole PlantletHypocotyl ElongationDecreased
Lupinus bilineatusWhole PlantletFirst Leaf EmergenceIncreased

Geographical Distribution and Ecological Niches of Anagyrine-Producing Flora

Anagyrine-producing plants, particularly Lupinus species, have a broad geographical distribution. Anagyris foetida, one of the initial sources, is native to the Mediterranean region. wikipedia.org Lupinus species are very common in western North America, with extensive speciation and distribution in the western United States. wikipedia.orgarizona.edu The genus Lupinus includes over 500 identified species, with 150 found in the intermountain western United States and western Canada. arizona.edu Range lupines are found in a variety of habitats at all elevations, from lowland deserts to alpine crests. arizona.edu

The distribution and occurrence of alkaloid-containing plants are influenced by various factors, including climate and soil. While specific ecological niches for anagyrine production are not detailed for all species, the prevalence of Lupinus in diverse western American habitats suggests adaptation to a range of environmental conditions. arizona.edu The Fabaceae family, to which Lupinus belongs, is among the most dominant and diverse plant families in various ecosystems, including dry forests in the Neotropics and the Chaco region. researchgate.net

The presence of anagyrine in these plants serves an ecological role, acting as natural toxins that provide protection against herbivores. researchgate.net This defensive mechanism is particularly relevant in the early developmental stages when the plants might be more vulnerable to grazing. nih.gov

Biosynthesis of Anagyrine

Precursor Compounds and Early Stages of Quinolizidine (B1214090) Alkaloid Pathway

The foundational precursor for the biosynthesis of anagyrine (B1206953) and other quinolizidine alkaloids is the amino acid L-lysine. rsc.orgacs.orgmdpi.com The initial and committed step in this pathway is the decarboxylation of L-lysine to form the diamine cadaverine (B124047). rsc.orgmdpi.comwikipedia.org This conversion is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). rsc.orgoup.com

Research, including feeding studies using isotopically labeled L-lysine and cadaverine, has provided significant evidence for their role as precursors. rsc.orgwikipedia.orgcdnsciencepub.com These studies indicate that the carbon skeleton of tetracyclic quinolizidine alkaloids, including the structural core from which anagyrine is derived, originates from three C5 units derived from L-lysine via cadaverine. rsc.orgwikipedia.orgcdnsciencepub.com The incorporation of labeled cadaverine into compounds like lupanine (B156748) suggests that both nitrogen atoms in the tetracyclic QAs are ultimately derived from L-lysine. rsc.org

Enzymatic Steps and Molecular Characterization of Biosynthetic Enzymes

The first enzymatic step, the conversion of L-lysine to cadaverine, is catalyzed by lysine decarboxylase (LDC). rsc.orgmdpi.comoup.com LDC has been cloned and characterized from several QA-producing plant species, including Lupinus angustifolius, Sophora flavescens, and Echinosophora koreensis. rsc.org These enzymes have shown the ability to decarboxylate L-lysine. rsc.org

Following the formation of cadaverine, the pathway involves further enzymatic transformations. Cadaverine is thought to undergo oxidative deamination, putatively catalyzed by a copper amine oxidase (CAO) or amino transferase, to yield 5-aminopentanal. mdpi.com This aldehyde then spontaneously cyclizes to form Δ1-piperideine. nih.govmdpi.comwikipedia.org

While LDC and CAO have been characterized, the subsequent enzymatic steps leading to the tetracyclic quinolizidine skeleton and the specific modifications yielding anagyrine are less well-defined. mdpi.com Research is ongoing to identify and characterize the full suite of enzymes involved in the downstream pathway. mdpi.com

Key Intermediates and Branch Points in Anagyrine Biosynthesis (e.g., L-lysine, cadaverine, Δ1-piperideine)

The biosynthesis of anagyrine proceeds through several key intermediates. The primary precursor is L-lysine. rsc.orgmdpi.com Decarboxylation of L-lysine yields cadaverine, a crucial diamine intermediate. rsc.orgmdpi.comwikipedia.org Cadaverine is then converted to 5-aminopentanal, which cyclizes to form Δ1-piperideine. nih.govmdpi.comwikipedia.org

These early intermediates, L-lysine, cadaverine, and Δ1-piperideine, represent critical branch points in the biosynthesis of various quinolizidine alkaloids. The condensation and subsequent modifications of units derived from Δ1-piperideine lead to the diverse structural classes of QAs, including the tetracyclic forms like sparteine (B1682161), lupanine, and anagyrine. nih.govmdpi.comwikipedia.org Tracer studies have indicated that the skeleton of sparteine-like QAs originates from three L-lysine molecules via a symmetrical C5 intermediate like cadaverine. rsc.org

Regulatory Mechanisms Governing Anagyrine Biosynthesis in Plants

The biosynthesis of quinolizidine alkaloids, including anagyrine, is a developmentally regulated process in plants and is also influenced by environmental factors. nih.govmdpi.com The production of these secondary metabolites is often tightly controlled at the transcriptional level, with distinct gene expression patterns observed across different organs, tissues, or cell types. rsc.org

Studies have indicated that the regulation of QA biosynthesis can be species-specific. mdpi.com For instance, the metabolization and synthesis patterns of structurally related QAs, such as lupanine, 3β-hydroxylupanine, and anagyrine, have shown similar trends in Lupinus bilineatus, suggesting common regulatory mechanisms for these compounds within that species. mdpi.com

Plant hormones, such as jasmonic acid (JA) and its methyl ester, methyl jasmonate, are known activators of alkaloid biosynthesis in various plant species. mdpi.comfrontiersin.org These molecules can up-regulate the biochemical mechanisms involved in the production of natural products. mdpi.com While the direct regulatory role of JA specifically on anagyrine biosynthesis is not explicitly detailed in the provided information, it is plausible that similar hormonal signaling pathways are involved in the regulation of the quinolizidine alkaloid pathway that leads to anagyrine.

Environmental conditions can significantly impact the QA content in lupins, although this impact can be unpredictable. nih.gov This suggests that both biosynthetic regulation and transport of alkaloids within the plant contribute to the final alkaloid profile. nih.gov

Comparative Biosynthesis with Related Quinolizidine Alkaloids (e.g., sparteine, lupanine)

Anagyrine belongs to the tetracyclic quinolizidine alkaloids, a group that also includes sparteine and lupanine. rsc.orgacs.org While they share a common biosynthetic origin from L-lysine and proceed through intermediates like cadaverine and Δ1-piperideine, the pathways diverge to produce these distinct structures. rsc.orgnih.govmdpi.comwikipedia.org

Sparteine and lupanine are often the most common tetracyclic QAs in lupins. rsc.org Anagyrine and cytisine (B100878), which contain a pyridone ring, are sometimes classified separately and are more commonly found in genera like Thermopsis, Sophora, Echinosophora, and Genista, although they can be present in some lupin species. rsc.orgnih.gov

Chemical Synthesis and Derivatization of Anagyrine

Strategies for Total Synthesis of Anagyrine (B1206953)

Total synthesis approaches to anagyrine aim to construct the complete molecular framework from simpler precursors. One notable strategy involves building the tetracyclic core through a series of cyclization reactions. A flexible strategy for the synthesis of tri- and tetracyclic lupin alkaloids, including (±)-anagyrine, has been reported. acs.org This approach can involve key nitrogen-carbon and carbon-carbon bond-forming steps between the rings. wordpress.com Another early total synthesis of oxygenated lupin alkaloids, which formally embraces the structure of lupanine (B156748) (an alkaloid closely related to anagyrine), was regarded as stereoselective. acs.org

Regio- and Stereoselective Approaches in Anagyrine Synthesis

Achieving precise control over the regiochemistry (where reactions occur on the molecule) and stereochemistry (the three-dimensional arrangement of atoms) is paramount in alkaloid synthesis, including that of anagyrine. Stereoselective synthesis is a key target for organic chemists. soton.ac.uk Approaches often utilize strategies such as the "chiral pool" (using enantiomerically enriched starting materials) or employing pre-installed components of the substrate to induce asymmetry. soton.ac.uk Diastereoselective reactions, such as imino-aldol reactions, have been employed in the synthesis of related quinolizidine (B1214090) alkaloids and could be relevant to anagyrine synthesis. soton.ac.uk Stereoselective cyclization reactions are also critical for constructing the fused ring system with the correct relative and absolute configurations. researchgate.net

Synthesis of Anagyrine Analogues and Structural Derivatives for Research Purposes

The synthesis of anagyrine analogues and structural derivatives is undertaken to explore the relationship between chemical structure and biological activity, as well as to potentially develop compounds with modified or improved properties. ijrrr.comrowan.edu Molecular modeling studies can provide insights into the structure of the base molecule, its reaction sites, and bond characteristics, which are valuable for designing viable analogues. ijrrr.com Semi-synthetic approaches, starting from naturally derived compounds like anagyrine or related alkaloids, can be used to create libraries of novel compounds for pharmacological screening. rowan.edu For example, modifications of related alkaloids like cytisine (B100878) have been explored to create systems related to the anagyrine skeleton. researchgate.net

Molecular and Cellular Mechanisms of Anagyrine Action

Interactions with Neurotransmitter Receptors

Anagyrine (B1206953) is understood to interact with acetylcholine (B1216132) receptors, specifically both nicotinic (nAChR) and muscarinic (mAChR) subtypes. wikipedia.orgguidetopharmacology.orgbmrb.iomedchemexpress.comresearchgate.net Its structure bears some resemblance to acetylcholine, the endogenous neurotransmitter for these receptors. wikipedia.org

Binding and Modulation of Nicotinic Acetylcholine Receptors (nAChR)

Anagyrine binds to nAChRs and acts as a modulator. medchemexpress.comresearchgate.net Studies using radioligand binding assays with pig brain membranes have shown that anagyrine binds to nicotinic acetylcholine receptors with an IC50 value of 2096 µM. medchemexpress.comcaymanchem.com In cell culture models, anagyrine has been demonstrated to directly desensitize nAChRs without requiring metabolic conversion. bioaustralis.comresearchgate.netnih.govbiocrick.com This desensitization is considered potent and effective. researchgate.netnih.govbiocrick.com

Binding and Modulation of Muscarinic Acetylcholine Receptors (mAChR)

Anagyrine also interacts with muscarinic acetylcholine receptors. wikipedia.orgguidetopharmacology.orgbmrb.ioresearchgate.net Binding studies using pig brain membranes indicate that anagyrine binds to muscarinic receptors with a higher affinity than to nicotinic receptors, showing an IC50 value of 132 µM. wikipedia.orgmedchemexpress.comcaymanchem.comglpbio.com This suggests a stronger binding interaction with mAChRs compared to nAChRs. wikipedia.org

Characterization of Agonistic, Antagonistic, and Desensitizing Effects on Receptor Subtypes (In Vitro Studies)

In vitro studies using cell lines expressing different nAChR subtypes have characterized anagyrine's effects. In SH-SY5Y cells, which express autonomic nAChRs, and TE-671 cells, which express fetal muscle-type nAChRs, anagyrine acted as a partial agonist. researchgate.netnih.govresearchgate.net The EC50 values for this partial agonism were 4.2 µM in SH-SY5Y cells and 231 µM in TE-671 cells, indicating it was a more effective agonist in SH-SY5Y cells. researchgate.netnih.govresearchgate.net

Furthermore, anagyrine is a desensitizer of nAChRs in these cell lines. researchgate.netnih.govbiocrick.com The DC50 values for desensitization were 6.9 µM in SH-SY5Y cells and 139 µM in TE-671 cells. researchgate.netnih.govbiocrick.comresearchgate.net This indicates that anagyrine is a more potent desensitizer of nAChRs in SH-SY5Y cells (autonomic type) than in TE-671 cells (fetal muscle type). researchgate.net

Studies investigating the involvement of other cholinergic receptors in the SH-SY5Y cell response to anagyrine, using antagonists like atropine (B194438) (mAChR antagonist) and α-BTx (α7-nAChR antagonist), showed that atropine did not affect the cellular response to anagyrine. researchgate.net This suggests that the observed effects in SH-SY5Y cells are primarily mediated through nAChRs other than the α7 subtype and are not significantly influenced by mAChR activation in this context. researchgate.net

Data from In Vitro Studies on Anagyrine's Effects on nAChRs:

Cell Line (nAChR Subtype)EffectEC50 (µM)DC50 (µM)
SH-SY5Y (Autonomic)Partial Agonist4.26.9
TE-671 (Fetal Muscle Type)Partial Agonist231139

Intracellular Signaling Cascades Influenced by Anagyrine

While the primary focus of research on anagyrine's mechanism of action has been its interaction with acetylcholine receptors, detailed information specifically on the intracellular signaling cascades directly influenced by anagyrine itself is limited in the provided search results. Some studies on other Sophora alkaloids, such as matrine, have explored their effects on intracellular calcium concentration and tyrosine protein phosphorylation in specific cell lines, which are components of intracellular signaling pathways. mdpi.com However, these findings are not directly attributed to anagyrine.

Proposed Molecular Basis for Teratogenicity via Receptor Desensitization (Pre-clinical Context)

Anagyrine is recognized as a teratogenic quinolizidine (B1214090) alkaloid, particularly associated with "crooked calf syndrome" in cattle when ingested by pregnant animals during specific gestation periods. wikipedia.orgnih.govbiocrick.com The proposed molecular mechanism underlying this teratogenicity involves the inhibition of fetal movement due to the desensitization of fetal muscle-type nAChRs by lupine alkaloids, including anagyrine. nih.govresearchgate.netnih.govbiocrick.com Fetal muscle-type nAChRs are particularly sensitive to the desensitizing actions of these alkaloids, leading to a significant inhibition of fetal movement. nih.gov This desensitization ultimately results in the observed fetal defects. nih.govresearchgate.net Research supports the hypothesis that anagyrine can directly desensitize nAChRs without prior metabolism, contributing to this teratogenic effect. researchgate.netnih.govbiocrick.com

Other Cellular and Molecular Activities (e.g., inhibition of cell proliferation in specific cell lines, nematicidal activity)

Beyond its interactions with acetylcholine receptors, anagyrine has demonstrated other cellular and molecular activities. It has been shown to inhibit the proliferation of certain cancer cell lines, specifically TE-671 and SH-SY5Y cells, with EC50 values of 18.1 µM and 19.1 µM, respectively. caymanchem.comglpbio.com

Anagyrine also exhibits nematicidal activity. caymanchem.combiocrick.comglpbio.comtargetmol.com Alongside (-)-N-methylcytisine, (-)-anagyrine has shown activity against Pine Wood Nematodes. caymanchem.combiocrick.comtargetmol.com

Comparative Analysis of Receptor Interactions with Other Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) represent a diverse group of compounds with varying affinities for acetylcholine receptors. nih.govnih.gov Comparative studies investigating the receptor interactions of anagyrine alongside other quinolizidine alkaloids like lupinine, sparteine (B1682161), and cytisine (B100878) reveal distinct profiles. researchgate.netnih.govnih.govresearchgate.net

Research has analyzed the affinity of fourteen quinolizidine alkaloids, including anagyrine, isolated from Lupinus albus, L. mutabilis, and Anagyris foetida, for nicotinic and muscarinic acetylcholine receptors. nih.govresearchgate.net Among the tested compounds, alpha-pyridone alkaloids such as N-methylcytisine and cytisine demonstrated the highest affinities at the nicotinic receptor. nih.govresearchgate.net Conversely, several quinolizidine alkaloid types, including anagyrine, showed notable activity at the muscarinic receptor. nih.govresearchgate.net

A study comparing the effects of anagyrine, lupanine (B156748), and sparteine on nAChR desensitization in SH-SY5Y and TE-671 cells found that while anagyrine was a potent desensitizer, lupanine was a weak agonist and desensitizer, and sparteine showed no effect. researchgate.netnih.gov This highlights differences in their direct actions on nAChRs.

Cytisine, another quinolizidine alkaloid with an alpha-pyridone structure, is known for its high affinity at nicotinic acetylcholine receptors, particularly the α4β2 subtype. researchgate.netekb.egresearchgate.netnih.gov Cytisine acts as a partial agonist at these receptors. researchgate.netresearchgate.netnih.gov The binding characteristics of cytisine to brain membrane preparations have been extensively studied, showing dissociation constants (KD) in the nanomolar range for rat brain nAChRs. researchgate.net This contrasts with the micromolar IC50 values reported for anagyrine's interaction with nAChRs. medchemexpress.comcaymanchem.comglpbio.com

Lupinine has been reported to bind preferably to muscarinic acetylcholine receptors, while cytisine binds preferably to nicotinic acetylcholine receptors. researchgate.net This further illustrates the varied receptor subtype selectivity among different quinolizidine alkaloids.

The differing receptor interaction profiles, including binding affinities and functional effects like desensitization or agonism, contribute to the distinct biological activities observed for various quinolizidine alkaloids.

CompoundReceptor TypeInteraction TypeIC50/EC50/DC50 (µM)Cell Line/PreparationSource
AnagyrineMuscarinic AChRBinding132Pig brain membranes medchemexpress.comcaymanchem.comglpbio.com
AnagyrineNicotinic AChRBinding2096Pig brain membranes medchemexpress.comcaymanchem.comglpbio.com
AnagyrinenAChR (autonomic)Partial Agonist4.2 (EC50)SH-SY5Y cells medchemexpress.comresearchgate.netnih.gov
AnagyrinenAChR (fetal muscle)Partial Agonist231 (EC50)TE-671 cells medchemexpress.comresearchgate.netnih.gov
AnagyrinenAChR (autonomic)Desensitizer6.9 (DC50)SH-SY5Y cells medchemexpress.comresearchgate.netnih.gov
AnagyrinenAChR (fetal muscle)Desensitizer139 (DC50)TE-671 cells medchemexpress.comresearchgate.netnih.gov
LupaninenAChRWeak Agonist-SH-SY5Y cells researchgate.netnih.gov
LupaninenAChRWeak Desensitizer-SH-SY5Y cells researchgate.netnih.gov
SparteinenAChRNo effect-SH-SY5Y/TE-671 cells researchgate.netnih.gov
CytisinenAChR (high affinity)Binding<1 nM (KD)Rat brain membranes researchgate.net
CytisinenAChR (α4β2 subtype)Partial Agonist-- researchgate.netekb.egresearchgate.netnih.gov
LupinineMuscarinic AChRPreference-- researchgate.net
CytisineNicotinic AChRPreference-- researchgate.net

Advanced Analytical Methodologies for Anagyrine Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating anagyrine (B1206953) from complex matrices before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of anagyrine, particularly in plant extracts. californiaagriculture.orgmdpi.comresearchgate.nettandfonline.com This method involves separating volatile or semi-volatile compounds based on their interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. GC-MS has been employed to analyze the alkaloid composition of various Genista species, where anagyrine has been identified as a major component in some cases. For instance, in the aerial parts of Genista vuralii, anagyrine was determined to be the most abundant alkaloid, representing 93.04% of the total alkaloid content. tandfonline.comtandfonline.comresearchgate.netselcuk.edu.tr Similarly, GC-MS analysis of Genista sandrasica identified anagyrine as a main alkaloid, present at 40.49%. acgpubs.org Studies on Sophora jaubertii have also utilized GC-MS to identify anagyrine, found at 9.10% in the aerial parts. turkjps.org GC-MS has also been historically used for anagyrine determination in lupine samples, correlating its presence with crooked calf disease incidence. arizona.eduarizona.edu

Data from GC-MS analysis of alkaloid content in Genista and Sophora species:

Plant SpeciesPlant PartAnagyrine Content (%)Other Major Alkaloids Detected by GC-MSSource
Genista vuraliiAerial parts93.04N-methylcytisine, cytisine (B100878), tetrahydrorhombifoline, 17-oxosparteine, 5,6-dehydrolupanine, lupanine (B156748), 17-oxolupanine, baptifoline (B1196354), 13α-tigloyloxylupanine tandfonline.comtandfonline.comresearchgate.netselcuk.edu.tr
Genista sandrasicaAerial parts40.49Sparteine (B1682161) (13.68%), N-acetylcytisine (6.48%), 13-methoxylupanine (13.12%), baptifoline (10.76%) acgpubs.org
Sophora jaubertiiAerial parts9.10Matrine (34.64 %), sophocarpine (B1681056) (15.32 %), cytisine (10.32 %), sophoridine (B192422) (6.35 %) turkjps.org
Sophora jaubertiiSeedsNot specifiedMatrine (32.34 %), sophocarpine (14.67 %), cytisine (13.30 %), sophoranol (B57786) (10.98 %), sophoridine (8.57 %) turkjps.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are powerful techniques offering high sensitivity and selectivity for the analysis of anagyrine, particularly in complex matrices and at lower concentrations. mdpi.comresearchgate.netcsic.es LC-MS/MS is frequently used for targeted analysis, allowing for the specific detection and quantification of anagyrine based on its characteristic fragmentation pattern. mdpi.comresearchgate.netresearchgate.net HRMS, including techniques like quadrupole-time of flight (Q-TOF) or Orbitrap MS instruments, provides high mass accuracy, enabling the confident identification of anagyrine and other alkaloids, even in untargeted screening approaches. mdpi.comcsic.es

LC-MS/MS methods have been developed and validated for the determination of anagyrine in various biological samples, including bovine serum and milk. mdpi.comresearchgate.netresearchgate.netacs.orgnih.gov These methods often involve sample preparation steps such as solid-phase extraction (SPE) to clean up the matrix and concentrate the alkaloids before LC-MS/MS analysis. researchgate.netresearchgate.net For instance, a reversed-phase HPLC-MS/MS method was used to quantify anagyrine in sera samples, with a standard curve ranging from 0.0125 to 0.800 μg/mL. researchgate.net Another study developed an HPLC-MS/MS method for the quantification of thirteen lupin alkaloids, including anagyrine, in lupin seeds and milk, achieving limits of quantification (LOQs) between 1 and 25 µg/Kg for lupin seeds and between 0.06 and 1.36 µg/kg for milk. mdpi.comresearchgate.netnih.gov LC-HRMS has also been applied for screening plant toxins, including anagyrine, in samples like honey and herbal beverages. scirp.org

Capillary Electrophoresis (CE) with UV and Mass Spectrometric Detection

Capillary Electrophoresis (CE) is another separation technique that can be coupled with detectors like UV absorbance or mass spectrometry for the analysis of alkaloids, including anagyrine. researchgate.netresearchgate.net CE separates analytes based on their charge-to-size ratio in a capillary tube filled with an electrolyte solution. While GC-MS and LC-MS are more commonly reported for anagyrine analysis in recent literature, CE with UV or MS detection has been explored for the analysis of quinolizidine (B1214090) alkaloids in Lupinus species. mdpi.comresearchgate.netacs.org A reported CE method for the analysis of quinolizidine alkaloids in Lupinus species utilized a buffer system allowing for the separation of several alkaloids, with detection at 210 nm using UV. researchgate.net

Spectroscopic Detection Methods (e.g., UV/Vis Absorbance)

Spectroscopic methods, such as UV/Vis absorbance, can be used for the detection of compounds that absorb light in the ultraviolet or visible range. While less specific than mass spectrometry, UV/Vis detection can be coupled with chromatographic techniques like HPLC or CE. mdpi.comresearchgate.net For example, a CE method for analyzing quinolizidine alkaloids in Lupinus species used UV detection at 210 nm. researchgate.net The application of UV/Vis absorbance for direct detection of anagyrine in complex matrices might be limited by potential interference from other co-eluting compounds that also absorb in the same wavelength range.

Development of Novel and Rapid Detection Assays in Complex Matrices

The development of novel and rapid detection assays for anagyrine in complex matrices is an ongoing area of research, driven by the need for faster and more accessible methods for screening and monitoring. researchgate.netevitachem.com While the provided search results primarily highlight established chromatographic-mass spectrometric methods, the need for rapid and accurate detection in various samples, including plant materials and biological fluids, is recognized. scirp.orgevitachem.com Research into novel methods would likely focus on simplifying sample preparation, reducing analysis time, and potentially developing field-deployable or high-throughput screening tools. The establishment of plant toxin databases and methods for rapid screening using techniques like UPLC-IM-QTOFMS indicates a move towards faster and more comprehensive analysis in complex samples like honey and herbal beverages. scirp.org

Applications in Plant Extracts and Biological Samples for Research (e.g., bovine serum, milk)

Analytical methods for anagyrine are extensively applied in research involving plant extracts and biological samples to understand its occurrence, distribution, and toxicokinetics. mdpi.comresearchgate.nettandfonline.comnih.gov

In plant extracts, these methods are used to:

Determine the alkaloid profile and quantify anagyrine in different plant species and parts. tandfonline.comtandfonline.comresearchgate.netselcuk.edu.tracgpubs.orgturkjps.orgarizona.eduarizona.eduresearchgate.netcabidigitallibrary.orgdiva-portal.org

Investigate the variation in anagyrine concentration based on factors like plant species, growth stage, and environmental conditions. arizona.eduarizona.edufrontiersin.orgarizona.edu

Study the allelopathic effects of anagyrine and other alkaloids in plants. cabidigitallibrary.orgjebas.org

In biological samples, such as bovine serum and milk, analytical methods are crucial for:

Studying the absorption, distribution, metabolism, and excretion of anagyrine in animals. researchgate.netfrontiersin.orgoup.comoup.com

Quantifying anagyrine levels in serum and milk to assess exposure and potential toxicity in livestock. californiaagriculture.orgmdpi.comresearchgate.netacs.orgnih.govdiva-portal.orgfrontiersin.orgoup.comoup.comorst.edubiocrick.comresearchgate.net

Investigating the correlation between anagyrine concentrations in biological fluids and the incidence or severity of conditions like crooked calf disease. frontiersin.orgoup.comoup.combiocrick.comresearchgate.net For instance, studies have shown a correlation between serum anagyrine concentration in cows and fetal movement, which is relevant to crooked calf syndrome. frontiersin.orgoup.comoup.com Anagyrine has been detected in the milk of goats that consumed lupine. californiaagriculture.orgdiva-portal.orgorst.edu LC-MS/MS has been used to quantify anagyrine and other quinolizidine alkaloids in the milk of dairy cows fed Lupinus angustifolius. acs.orgnih.gov

Data on anagyrine concentration in bovine serum:

Sample TypeConcentration Range (μg/mL)Analytical MethodSource
Bovine serum0.0125 to 0.800HPLC-MS/MS researchgate.net

Data on anagyrine concentration in milk:

Sample TypeConcentration Range (μg/kg)Analytical MethodSource
Milk (Cow)<0.10 to >0.10 (approx.)LC-ESI-MS/MS acs.orgnih.gov
Milk (Goat)DetectedGC-MS californiaagriculture.orgdiva-portal.orgorst.edu

These applications highlight the critical role of advanced analytical methodologies in advancing the understanding of anagyrine's presence in the environment and its impact on animal health.

Ecological Roles and Plant Animal Interactions Involving Anagyrine

Role of Anagyrine (B1206953) in Plant Defense Mechanisms Against Herbivory

Plants produce secondary metabolites like anagyrine as a defense strategy against herbivores. merieuxnutrisciences.commerieuxnutrisciences.comwikipedia.orgnih.gov These chemical defenses can deter feeding, reduce digestibility, or be directly toxic to organisms that ingest them. wikipedia.orgnih.gov Quinolizidine (B1214090) alkaloids, including anagyrine, are synthesized in plants, particularly in lupins, from the amino acid lysine (B10760008) and are stored in various plant parts, including seeds. merieuxnutrisciences.commerieuxnutrisciences.com The presence and concentration of these alkaloids contribute to the plant's resistance to herbivorous insects and grazing mammals. nih.govresearchgate.nettandfonline.com

The synthesis and distribution of quinolizidine alkaloids in lupins can be species- and organ-specific. mdpi.com This variation contributes to the diverse chemical profiles observed within the Lupinus genus. For instance, studies on Mexican lupins like Lupinus aschenbornii, Lupinus montanus, and Lupinus bilineatus have revealed different patterns of quinolizidine alkaloid biosynthesis and accumulation across developmental stages. mdpi.com

Research indicates a correlation between alkaloid content and aphid resistance in lupins. For example, in yellow lupin (Lupinus luteus), aphid tolerance has been positively correlated with alkaloid content. researchgate.net However, breeding efforts aim to maintain low total seed alkaloid levels in cultivated varieties for animal and human consumption while retaining sufficient levels for herbivore resistance. researchgate.net

Anagyrine and other quinolizidine alkaloids can exert their defensive effects through various mechanisms, including acting as competitive acetylcholine (B1216132) inhibitors, which can affect the nervous systems of herbivores. merieuxnutrisciences.commerieuxnutrisciences.com

Influence of Anagyrine on Foraging Behavior and Palatability for Herbivores

The presence of anagyrine significantly influences the foraging behavior and palatability of plants for herbivores, particularly livestock such as cattle and sheep. Plants containing high concentrations of anagyrine are often less palatable, and animals may avoid them if alternative forage is available. bioone.orgscispace.com The bitter taste associated with high alkaloid content in "bitter lupins" serves as an indicator to herbivores of the presence of these defensive compounds. merieuxnutrisciences.commerieuxnutrisciences.com

However, the degree to which herbivores are deterred by anagyrine can be influenced by various factors, including the availability of other food sources, the nutritional needs of the animal, and the animal's prior experience with consuming plants containing these alkaloids. bioone.orgusda.gov For instance, cattle may increase their consumption of lupine in midsummer when other grasses and forbs become dry and less nutritious. usda.gov

Studies on cattle grazing velvet lupine (Lupinus leucophyllus), a species known to contain anagyrine, have shown that grazing pressure (depletion of desirable forage) can force cattle to consume toxic lupine earlier in the grazing season, increasing their exposure to anagyrine. researchgate.net Additionally, the physiological status of the herbivore, such as body condition, may influence the absorption and elimination of lupine alkaloids. researchgate.netresearchgate.net Research in sheep indicated that serum total alkaloid and anagyrine levels were higher in animals with lower body condition after consuming silvery lupine (Lupinus argenteus). researchgate.net

While anagyrine is known for its toxicity and deterrent effects, herbivores may still consume plants containing it, sometimes with negative consequences such as the teratogenic effects observed in cattle (crooked calf syndrome). wikipedia.orgbioone.orgusda.govresearchgate.netacs.orgusda.govcore.ac.uknih.gov This highlights the complex interplay between plant defense chemistry, herbivore nutritional requirements, and environmental conditions that shape foraging decisions.

Data on Anagyrine Concentration in Lupinus leucophyllus Across Phenological Stages:

Phenological StageAnagyrine Concentration (approx. % of dry weight)
VegetativeLower
FloweringHigher researchgate.net
Pod DevelopmentHigher researchgate.net
Seed ShatteringLower in remaining plant material researchgate.net

Data on Serum Anagyrine Levels in Sheep with Different Body Conditions:

Body ConditionSerum Anagyrine Levels (Area Under the Curve)Serum Peak Anagyrine ConcentrationSerum Elimination of Anagyrine
Low Body Condition (LBC)Higher researchgate.netHigher researchgate.netDecreased researchgate.net
Average Body Condition (ABC)Lower researchgate.netLower researchgate.netIncreased researchgate.net

Broader Ecological Implications of Anagyrine Production within Ecosystems

The production of anagyrine and other secondary metabolites by plants has broader ecological implications beyond direct plant-herbivore interactions. These compounds can influence community structure, nutrient cycling, and the dynamics of multi-trophic interactions within ecosystems. mdpi.com

The presence of toxic plants containing anagyrine can affect the distribution and abundance of grazing animals, potentially leading to altered grazing patterns and impacts on plant community composition in rangelands. scispace.com Areas with prevalent toxic lupine species may experience reduced utilization by susceptible livestock during critical periods, which can influence the competitive dynamics among plant species. usda.gov

Furthermore, plant secondary metabolites can modulate multi-trophic interactions involving host plants, herbivores, and their natural enemies. mdpi.com While much research focuses on direct toxicity or deterrence, these compounds can also indirectly affect herbivores by influencing the effectiveness of their predators or parasites. However, the specific indirect ecological roles of anagyrine in attracting natural enemies or influencing other trophic levels require further investigation.

The concentration and presence of anagyrine in plants can vary depending on environmental conditions and plant development stage, which in turn can influence the ecological risks associated with grazing in certain areas at specific times of the year. researchgate.netarizona.edu This spatial and temporal variation in alkaloid content contributes to the dynamic nature of plant-animal interactions in ecosystems where anagyrine-producing plants are present. The study of these interactions is crucial for understanding ecosystem dynamics and developing sustainable land management practices, particularly in agricultural settings where livestock grazing is common. evitachem.com

Pharmacological Investigations of Anagyrine Pre Clinical Studies

In Vitro Pharmacological Profiling and Bioactivity Screening

In vitro studies have investigated Anagyrine's interactions with biological targets, particularly neurotransmitter receptors. Anagyrine (B1206953) has been shown to bind to both muscarinic and nicotinic acetylcholine (B1216132) receptors (AChRs). caymanchem.commedchemexpress.com In radioligand binding assays using pig brain membranes, Anagyrine exhibited IC₅₀ values of 132 µM for muscarinic receptors and 2096 µM for nicotinic receptors. caymanchem.commedchemexpress.com

Furthermore, Anagyrine has demonstrated activity as a partial agonist at nicotinic acetylcholine receptors in cell culture models, specifically in SH-SY5Y and TE-671 cells. medchemexpress.combiocrick.com The EC₅₀ values were reported as 4.2 µM in SH-SY5Y cells and 231 µM in TE-671 cells. medchemexpress.combiocrick.com Anagyrine also acts as a desensitizer of nAChRs, with DC₅₀ values of 6.9 µM in SH-SY5Y cells and 139 µM in TE-671 cells. medchemexpress.combiocrick.com These findings suggest that Anagyrine can directly desensitize nAChRs without requiring metabolic conversion. medchemexpress.combiocrick.com

Anagyrine has also shown inhibitory effects on the proliferation of certain cancer cell lines, including TE 671 and SH-SY5Y cells, with reported EC₅₀ values of 18.1 µM and 19.1 µM, respectively. caymanchem.com

In Vivo Animal Model Studies Addressing Biological Effects (Excluding Human Clinical Trials)

In vivo studies in animal models have primarily focused on the teratogenic effects of Anagyrine, particularly in cattle. Ingestion of Anagyrine by pregnant cattle during specific gestation periods is known to cause "crooked calf disease," a condition characterized by congenital deformities. wikipedia.orgbiocrick.com While the exact mechanism is still being investigated, it is proposed that Anagyrine may inhibit fetal movement, contributing to the skeletal abnormalities observed in affected calves. biocrick.com

Studies in cattle have also explored the pharmacokinetics of Anagyrine. One study investigated the effect of body condition on serum concentrations of Anagyrine in cows dosed with Lupinus leucophyllus. researchgate.net The concentration of Anagyrine was found to be greater in cows with high body condition compared to those with low body condition. researchgate.net The peak serum concentration was reached earlier in the high body condition group (2 hours after dosing) compared to the low body condition group (12 hours after dosing). researchgate.net

Studies on Specific Biological Activities (e.g., nematicidal properties, anti-inflammatory effects)

Research has also explored specific biological activities of Anagyrine beyond its teratogenic effects.

Nematicidal properties of Anagyrine have been investigated. Studies have shown that Anagyrine isolated from Sophora flavescens exhibits nematicidal activities against pine wood nematodes. caymanchem.commedchemexpress.commdpi.comchemsrc.com

Anagyrine has also demonstrated anti-inflammatory effects in pre-clinical settings. sci-hub.senih.gov In both in vitro and in vivo anti-inflammatory tests using non-toxic concentrations, (-)-Anagyrine exhibited potent anti-inflammatory activities. sci-hub.senih.gov Specifically, (-)-Anagyrine showed significant in vitro anti-inflammatory activity and better in vivo anti-inflammatory effects compared to some other tested compounds. sci-hub.senih.gov These studies suggest that Anagyrine may attenuate the release of inflammatory cytokines like IL-6 and TNF-α in stimulated cells. sci-hub.se

Data Tables

While detailed quantitative data for all studies were not consistently available across the search results in a format suitable for comprehensive interactive tables, the following summarizes key findings from in vitro studies on receptor binding and cell proliferation:

ActivityTargetAssay TypeValueUnitReference
Binding Affinity (IC₅₀)Muscarinic Acetylcholine ReceptorsRadioligand Binding132µM caymanchem.commedchemexpress.com
Binding Affinity (IC₅₀)Nicotinic Acetylcholine ReceptorsRadioligand Binding2096µM caymanchem.commedchemexpress.com
Partial Agonist (EC₅₀)Nicotinic Acetylcholine Receptors (SH-SY5Y)Cell Culture4.2µM medchemexpress.combiocrick.com
Partial Agonist (EC₅₀)Nicotinic Acetylcholine Receptors (TE-671)Cell Culture231µM medchemexpress.combiocrick.com
Desensitizer (DC₅₀)Nicotinic Acetylcholine Receptors (SH-SY5Y)Cell Culture6.9µM medchemexpress.combiocrick.com
Desensitizer (DC₅₀)Nicotinic Acetylcholine Receptors (TE-671)Cell Culture139µM medchemexpress.combiocrick.com
Proliferation Inhibition (EC₅₀)TE 671 cancer cellsIn Vitro18.1µM caymanchem.com
Proliferation Inhibition (EC₅₀)SH-SY5Y cancer cellsIn Vitro19.1µM caymanchem.com

Metabolism and Toxicokinetics of Anagyrine Pre Clinical Models

Biotransformation Pathways and Metabolite Identification in Animal Systems

Research on anagyrine (B1206953) biotransformation pathways in animal systems, particularly livestock, is not extensively detailed in the provided search results. However, the concept of anagyrine being metabolized to form potentially teratogenic compounds has been hypothesized. One hypothesis suggests that in cattle, anagyrine might be metabolized into an α-substituted piperidine (B6355638) alkaloid, which could then exert teratogenic activity by inhibiting fetal movement researchgate.net. However, toxicokinetic studies in cattle, sheep, and goats have yielded inconclusive results regarding the existence of a teratogenic anagyrine metabolite researchgate.net.

While specific biotransformation pathways are not explicitly outlined, the rapid absorption of lupine alkaloids, including anagyrine, in the rumen after oral dosing in livestock indicates metabolic processes are likely involved in their subsequent fate frontiersin.orgnih.gov. Analytical methods like HPLC-MS are typically used to measure lupine alkaloid concentrations in biological matrices such as serum, which can aid in identifying metabolites frontiersin.orgnih.gov.

Absorption, Distribution, and Elimination Studies in Livestock Species

Anagyrine and other lupine alkaloids are rapidly absorbed in the rumen of livestock following oral administration, appearing in blood plasma shortly after dosing frontiersin.orgnih.govarizona.edu. Studies in cattle have shown that lupine alkaloids are also rapidly eliminated from the serum, with an estimated five half-lives passing within 30-35 hours frontiersin.orgnih.gov. The serum elimination half-life for anagyrine in cattle has been reported to be around 5 to 10 hours arizona.edu. In one study, the anagyrine serum elimination half-lives for low body condition and high body condition cows orally dosed with Lupinus leucophyllus were 9.6 ± 2.0 and 7.8 ± 0.8 hours, respectively researchgate.net. Another study in Holstein cattle reported an elimination half-life of 5.8 ± 0.6 hours researchgate.net.

Studies comparing different cattle breeds have also shown variations in anagyrine toxicokinetics. For instance, Angus heifers dosed with L. leucophyllus had significantly higher serum anagyrine concentrations and a longer elimination half-life (5.6 ± 0.5 h) compared to Holstein heifers (3.7 ± 0.6 h) frontiersin.orgnih.gov. This suggests breed-dependent differences in the disposition of anagyrine frontiersin.orgnih.gov.

The time to reach maximum concentration and the magnitude of this concentration are influenced by factors such as the physical nature of the ingested lupine material, its absorption from the rumen, and the alkaloid concentration in the plant avma.org.

Influence of Animal Physiological Status (e.g., body condition) on Anagyrine Disposition

The physiological status of an animal, particularly body condition, has been shown to influence the disposition of anagyrine in livestock. Research in both sheep and cattle indicates that body condition can affect the absorption and elimination of anagyrine researchgate.netnih.govresearchgate.netoup.com.

Similar findings have been observed in cattle. A study comparing mature non-lactating cows in low body condition (LBC) and high body condition (HBC) found that the concentration of anagyrine was significantly greater in the HBC group nih.govresearchgate.net. The peak anagyrine concentration occurred earlier in HBC cows (2 hours after dosing) compared to LBC cows (12 hours after dosing) nih.govresearchgate.net. The area under the curve for anagyrine also tended to differ between the two groups, being higher in HBC cows researchgate.netnih.govresearchgate.net. While the elimination half-life of anagyrine tended to differ between the HBC and LBC groups, the difference was not statistically significant in this particular study for anagyrine, although it was for ammodendrine (B1217927) researchgate.netnih.govresearchgate.net.

These findings suggest that body condition influences the kinetic profiles and disposition of anagyrine, potentially impacting the risk of toxicity or teratogenic outcomes researchgate.netresearchgate.net. Animals with lower body condition may have a slower absorption and elimination of anagyrine, potentially leading to a longer exposure period for the fetus during pregnancy slu.se.

Transfer Studies of Anagyrine and its Metabolites into Animal Products (e.g., milk)

Studies have investigated the potential for anagyrine and other lupine alkaloids to transfer into animal products, particularly milk. When lactating goats were fed lupine seeds containing anagyrine, the alkaloid was detected in their milk relatively quickly using gas chromatography/mass spectrometry californiaagriculture.orgorst.edu. This suggests that anagyrine can be transferred into the milk of foraging goats californiaagriculture.orgorst.edudiva-portal.orgmaltawildplants.com.

The ease with which some alkaloids can pass into milk highlights a potential route of prenatal exposure to plant toxins that may have been previously overlooked orst.edu. While direct experimental feeding of anagyrine-containing milk to human mothers is not feasible, the detection of anagyrine in goat milk after lupine ingestion provides evidence for this transfer pathway in lactating animals californiaagriculture.orgorst.edu.

More recent studies have also confirmed the transfer of quinolizidine (B1214090) alkaloids, including those from Lupinus angustifolius, into cow's milk when dairy cows are fed lupin-containing feed researchgate.netacs.org. While specific transfer rates for anagyrine in dairy cows were not explicitly detailed in the provided abstracts, the general principle of quinolizidine alkaloid transfer into milk has been established researchgate.netacs.org.

Structure Activity Relationship Sar Studies and Molecular Modeling of Anagyrine

Elucidation of Key Structural Features and Stereochemistry Critical for Bioactivity

Anagyrine (B1206953) is a tetracyclic quinolizidine (B1214090) alkaloid with a core structure derived from a quinolizidine unit and a cytisine-like portion. ijrrr.com Its molecular structure consists of four fused rings: a nearly planar ring A, a sofa conformation ring B fused to ring A, and a cis-fused twin-chair C/D fragment. iucr.orgnih.goviucr.org The molecule possesses three asymmetric centers at C6, C8, and C10. iucr.orgiucr.org Upon protonation of N2, it also becomes an asymmetric center. iucr.orgiucr.org The configuration of the chiral atoms is reported as C-6R, C-8R, C-10R, and N-2S in its protonated form. iucr.orgiucr.org

The stereochemistry of quinolizidine alkaloids is considered crucial for their bioactivity. researchgate.net Studies on related alkaloids, such as piperidine (B6355638) derivatives, have shown that enantiomers can exhibit different biological activities, suggesting that the precise spatial arrangement of atoms in anagyrine is important for its interaction with biological targets. researchgate.net Anagyrine is known to interact with acetylcholine (B1216132) receptors (AChRs), binding to muscarinic receptors more strongly than to nicotinic receptors. wikipedia.org This interaction is thought to be related to its structural similarity to acetylcholine. wikipedia.org

Computational Chemistry and Molecular Dynamics Simulations for Understanding Anagyrine Interactions

Computational chemistry methods, including in silico techniques, are utilized to investigate the molecular properties of anagyrine and simulate its potential behaviors in complex systems. ijrrr.comresearchgate.net These methods can provide insights into the electronic structure and reactivity of the molecule. ijrrr.comresearchgate.net

Studies employing semi-empirical quantum methods, such as Parametric Method 3 (PM3), have been used to characterize the structural and electronic properties of anagyrine. ijrrr.comresearchgate.net This includes determining global chemical reactivity descriptors, performing Mulliken population analysis, and plotting the Electrostatic Potential Surface Map (MESP). ijrrr.comresearchgate.netresearchgate.net The MESP allows for the visualization of charge distribution, identifying nucleophilic and electrophilic regions, which is crucial for understanding how anagyrine might interact with other molecules, including biological targets. researchgate.net These computational studies serve as a basis for future molecular docking investigations aimed at understanding the biological potential of anagyrine and its interactions with receptors. ijrrr.comresearchgate.net

Molecular dynamics simulations are a computational technique used to simulate the motion of molecules over time by applying Newton's laws of motion. galaxyproject.org This approach is often applied to study the interactions between small molecules, like anagyrine, and larger biomolecules, such as proteins or receptors. galaxyproject.org While specific detailed molecular dynamics simulations of anagyrine interacting with its biological targets were not extensively detailed in the search results, the general application of these methods involves parameterizing the molecules using force fields and analyzing the resulting trajectories to understand binding affinities and molecular interactions. galaxyproject.org Computational studies have explored the reactivity of anagyrine, providing insights into its molecular interactions. evitachem.com

Data from computational studies can include:

Property NameValueSource
Molecular Weight244.33 g/mol PubChem ijrrr.com
Density1.2 ± 0.1 g/cm³ ijrrr.com
Boiling Point455.6 ± 34.0 °C at 760 mmHg ijrrr.com
Vapor Pressure0.0 ± 1.1 mmHg at 25 °C ijrrr.com
Enthalpy of Vaporization71.5 ± 3.0 kJ/mol ijrrr.com
Flash Point216.3 ± 18.0 °C ijrrr.com
Index of Refraction1.628 ijrrr.com
Polar Surface Area24 Ų ijrrr.com
Polarizability28.0 ± 0.5 10⁻²⁴ cm³ ijrrr.com
Surface Tension52.4 ± 5.0 dyne/cm ijrrr.com
Molar Volume199.3 ± 5.0 cm³ ijrrr.com
Heavy Atom Count18 ijrrr.com
Hydrogen Bond Acceptor2 ijrrr.com

Global chemical reactivity descriptors based on Koopmans' theorem can also be calculated from frontal orbital energy values obtained through computational methods. ijrrr.comresearchgate.net These descriptors include:

DescriptorFormula
Energy Gap (GAP)
Electron Affinity (A)-εLUMO
Electronegativity (χ)(I+A)/2
Vertical Ionization Potential (I)-εHOMO
Chemical Hardness (η)(I-A)/2
Chemical Softness (S)1/2 η
Electronic Chemical Potential (µ)-(I+A)/2
Electrophilicity Index (Ω)µ² / 2η

Rational Design Principles for Novel Anagyrine Analogues with Modified Activities

The rational design of novel anagyrine analogues is guided by the understanding of its structure-activity relationships and computational studies. The goal is to create synthetic molecules that may possess enhanced desired activities (e.g., insecticidal) while minimizing undesirable effects (e.g., teratogenicity). ijrrr.com

Rational design involves using computational methods and structural information to predict how modifications to the anagyrine scaffold might affect its interaction with biological targets. diva-portal.orgjournals.co.za By understanding the key structural features and stereochemistry critical for anagyrine's bioactivity, researchers can design analogues with specific alterations to these features. researchgate.net For example, studies on related alkaloids have shown that modifications to the piperidine ring and side chains can influence toxicity and activity. researchgate.net

The tetracyclic quinolizidine scaffold of anagyrine, with its pyridone nucleus, provides a base for structural modifications. ijrrr.comrsc.org Rational design principles would involve considering the impact of changes in ring structure, the position and nature of substituents, and stereochemical variations on the molecule's electronic properties, shape, and potential interactions with receptors. Computational modeling, including docking studies, can help predict the binding affinity and orientation of designed analogues with target proteins. ijrrr.comresearchgate.net This iterative process of design, synthesis, and evaluation of analogues is fundamental to discovering compounds with improved activity profiles. diva-portal.org

X-ray Crystallography and Spectroscopic Characterization for Structural Elucidation

X-ray crystallography and spectroscopic techniques are essential for the definitive structural elucidation of anagyrine and its analogues. These methods provide detailed information about the three-dimensional structure, bond lengths, bond angles, and connectivity of the molecule.

X-ray crystallography of anagyrine, often in the form of a crystalline salt like anagyrine perchlorate, has been used to confirm its structure and determine its precise solid-state conformation. iucr.orgnih.goviucr.orgresearchgate.netacs.org Crystal structure data provides details such as the space group, unit cell dimensions, and the arrangement of molecules in the crystal lattice. iucr.orgnih.goviucr.orgresearchgate.net For anagyrine perchlorate, the crystal structure reveals the conformation of the fused rings and the presence of asymmetric centers. iucr.orgnih.goviucr.org

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are also crucial for structural characterization. researchgate.netethz.ch NMR spectroscopy, particularly 1D and 2D techniques (such as ¹H NMR and ¹³C NMR, and HeteroCOSY), provides information about the different types of protons and carbons in the molecule and their connectivity. researchgate.netacs.orgacs.orggla.ac.ukkib.ac.cn This is vital for confirming the proposed structure and assigning specific atoms. acs.orgacs.orggla.ac.ukkib.ac.cn NMR has been used to assign the proton and carbon-13 spectra of anagyrine and determine its conformation in solution. acs.orggla.ac.ukkib.ac.cn

Mass spectrometry is used to determine the molecular mass and elemental composition of anagyrine. researchgate.netethz.ch Electron ionization (EI) mass spectrometry can provide characteristic fragment ions that aid in structural identification, particularly for α-pyridone alkaloids like anagyrine. ethz.ch

The combination of spectroscopic data and X-ray crystallography provides a comprehensive understanding of the molecular structure of anagyrine, which is fundamental for SAR studies and rational design efforts. iucr.orgnih.goviucr.orgresearchgate.netacs.orgethz.chacs.orggla.ac.ukkib.ac.cn

Here is a table summarizing some crystallographic data for anagyrine perchlorate:

PropertyValueSource
Chemical FormulaC₁₅H₂₁N₂O⁺·ClO₄⁻ iucr.orgnih.goviucr.orgresearchgate.net
Molecular Weight344.79 g·mol⁻¹ iucr.orgnih.goviucr.orgresearchgate.net
Crystal SystemMonoclinic iucr.orgnih.goviucr.orgresearchgate.net
Space GroupP2₁ iucr.orgnih.goviucr.orgresearchgate.net
Unit Cell a7.3550 (3) Å iucr.orgnih.goviucr.orgresearchgate.net
Unit Cell b32.982 (1) Å iucr.orgnih.goviucr.orgresearchgate.net
Unit Cell c12.8849 (4) Å iucr.orgnih.goviucr.orgresearchgate.net
Unit Cell β90.709 (3)° iucr.orgnih.goviucr.orgresearchgate.net
Unit Cell Volume (V)3125.41 (19) ų iucr.orgnih.goviucr.orgresearchgate.net
Z8 iucr.orgnih.goviucr.orgresearchgate.net
Density (Dx)1.465 Mg m⁻³ iucr.orgnih.goviucr.orgresearchgate.net
Temperature290 K iucr.orgnih.goviucr.orgresearchgate.net
RadiationCu Kα (λ = 1.54184 Å) iucr.orgnih.goviucr.orgresearchgate.net

Future Research Directions and Emerging Areas for Anagyrine Research

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Despite progress in understanding quinolizidine (B1214090) alkaloid (QA) biosynthesis, the complete pathway for anagyrine (B1206953) remains to be fully elucidated. While the initial steps involving the decarboxylation of L-lysine to cadaverine (B124047) are known, catalyzed by enzymes like lysine (B10760008) decarboxylase (LDC), many downstream enzymatic reactions leading specifically to anagyrine are yet to be identified and characterized. rsc.orgmdpi.comrsc.orgnih.gov

Current research indicates that QA biosynthesis involves enzymes such as copper amine oxidase (CuAO) and acyltransferases, but the specific enzymes responsible for the later cyclization and modification steps that yield anagyrine are still under investigation. nih.gov Future research should focus on isolating and characterizing these missing enzymes. Techniques such as transcriptomics and genomics, particularly in Lupinus species known to produce anagyrine, can help identify candidate genes involved in the biosynthetic pathway. rsc.orgnih.govresearchgate.net Functional genomics approaches, including gene silencing (e.g., using virus-induced gene silencing) and genome editing (e.g., CRISPR/Cas9), can then be employed to validate the roles of these candidate genes and their encoded enzymes in anagyrine biosynthesis. rsc.orgresearchgate.net Understanding the stereochemical control of these enzymatic reactions is also crucial, as different QA backbones predominate in different plant species, suggesting stereoselective control during formation. rsc.org

Further studies are needed to investigate if the entire biosynthetic pathway occurs in aerial tissues or if certain steps take place in other plant parts, such as seeds, and how QAs are translocated within the plant. nih.gov

Advancements in High-Throughput and Targeted Analytical Method Development

Accurate and efficient analysis of anagyrine is essential for both research and practical applications, such as monitoring its levels in food and feed. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been used for QA analysis, they often have limitations in terms of sample preparation complexity, analysis time, and reproducibility. mdpi.comacs.org

Recent advancements have focused on developing more targeted and high-throughput methods, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). mdpi.comacs.orgresearchgate.netacs.org These methods offer improved sensitivity, selectivity, and faster analysis times. acs.orgnih.gov Future research should aim to further refine and validate these methods for the simultaneous quantification of anagyrine alongside other quinolizidine alkaloids in various complex matrices, including plant tissues, food products derived from lupins, and biological samples. mdpi.comacs.orgresearchgate.netacs.org

Key areas for advancement include simplifying sample extraction and clean-up procedures while maintaining high recovery rates and minimizing matrix effects. mdpi.comresearchgate.net The development of validated methods with low limits of detection and quantification is crucial for accurate risk assessment and regulatory compliance. mdpi.comacs.orgresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) represents a cutting-edge approach for detailed phytochemical fingerprinting and accurate quantification of plant toxins like anagyrine. nih.gov

Interactive Table 1: Examples of Analytical Methods for Quinolizidine Alkaloids

MethodAdvantagesDisadvantagesRelevant Anagyrine AnalysisSource
GC-MSAccurate for similar structuresComplex preconditioning, long time, poor reproducibilityUsed for QA analysis acs.org
HPLC-MS/MSImproved sensitivity and selectivity, fasterSample preparation can be complexUsed for anagyrine quantification mdpi.comresearchgate.netacs.org
UHPLC-MS/MSReduced analysis times, enhanced sensitivity, improved peak shapesRequires higher pressure systemsPotential for anagyrine analysis nih.gov

Development of Sustainable Agricultural Management Strategies for Anagyrine-Containing Plants

Anagyrine's presence in certain plants, particularly lupins, poses challenges for their utilization as food and feed due to its toxicity. rsc.orgmdpi.com Sustainable agricultural strategies are needed to manage anagyrine levels in these crops.

Future research in this area should focus on developing and implementing farming practices that naturally reduce alkaloid content in the edible parts of the plant. This could involve exploring the impact of different environmental conditions, such as soil type and nutrient availability, on anagyrine production. acs.orgarizona.edu Breeding programs aimed at developing low-anagyrine varieties through conventional breeding or modern molecular techniques like marker-assisted selection and genome editing are also critical. rsc.orgresearchgate.net

Investigating the plant's natural defense mechanisms and how they relate to alkaloid biosynthesis could provide insights into regulating anagyrine production. mdpi.com Sustainable land management practices, including crop rotation, cover cropping, and agroforestry, while primarily aimed at improving soil health and biodiversity, could also indirectly influence alkaloid levels and should be investigated for their potential impact on anagyrine content. brandonbioscience.comviagroforestry.orgblog.gov.ukfao.org The use of plant biostimulants could also be explored for their potential to influence alkaloid biosynthesis pathways. brandonbioscience.comnih.gov

Expanding the Chemical Space for Pharmacologically Active Scaffolds Based on Anagyrine

Anagyrine, as a quinolizidine alkaloid, possesses a unique chemical scaffold with potential for the development of new pharmacologically active compounds. nih.govnih.gov Research has shown that quinolizidine alkaloids exhibit diverse biological activities, including cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, and antiacetylcholinesterase properties. nih.govacs.orgnih.govrjpbcs.com

Future research should focus on using anagyrine as a starting point for the synthesis of novel derivatives and analogs with improved pharmacological profiles and reduced toxicity. nih.govnih.gov This involves exploring the chemical space around the anagyrine scaffold through targeted synthesis and structural modifications. nih.govnih.govcore.ac.uk Techniques such as fragment-based ligand discovery and the creation of pseudo-natural products inspired by anagyrine's structure can lead to the discovery of unprecedented molecular scaffolds with potential biological relevance. core.ac.uk

Detailed structure-activity relationship (SAR) studies are needed to understand how modifications to the anagyrine structure affect its binding affinity and activity at various biological targets. nih.govnih.gov This can guide the rational design of new compounds with desired therapeutic properties.

In-depth Investigations into Receptor Subtype Specificity and Allosteric Modulation of Anagyrine's Actions

Anagyrine is known to interact with acetylcholine (B1216132) receptors, including both muscarinic and nicotinic subtypes. caymanchem.commedchemexpress.commedchemexpress.com It has been shown to bind to these receptors and act as a partial agonist and desensitizer of nicotinic acetylcholine receptors (nAChRs). medchemexpress.comresearchgate.netresearchgate.net However, a more in-depth understanding of its specificity for different receptor subtypes and its potential for allosteric modulation is needed.

Future research should utilize advanced pharmacological techniques to precisely determine anagyrine's affinity and efficacy at various nAChR and muscarinic acetylcholine receptor (mAChR) subtypes. nih.govbrookes.ac.ukresearcher.life This includes conducting detailed binding assays and functional studies using recombinant receptor subtypes expressed in controlled systems. nih.govbrookes.ac.uk

Investigating whether anagyrine acts as an allosteric modulator, binding to a site distinct from the primary ligand-binding site and altering receptor function, is another important area of research. google.co.ukdovepress.commdpi.com Understanding the specific receptor subtypes involved in anagyrine's effects, particularly its teratogenic effects, could lead to the identification of biomarkers and the development of strategies to mitigate its toxicity. caymanchem.comacs.orgarizona.eduresearchgate.netresearchgate.net This detailed receptor pharmacology is crucial for assessing the therapeutic potential of anagyrine-based compounds and understanding the mechanisms underlying its biological activities.

Compound Names and PubChem CIDs

Q & A

Q. How to structure a research paper on this compound for compliance with analytical chemistry journals?

  • Sections Required :
  • Introduction : Link this compound’s bioactivity to gaps in quinolizidine alkaloid research.
  • Methods : Detail LC-MS parameters (column type, gradient program).
  • Results : Present processed data (e.g., chromatograms, dose-response plots).
  • Discussion : Contrast findings with prior work (e.g., vs. cytisine’s receptor affinity) .

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